molecular formula C22H15ClN2O4 B3481119 N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE

N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE

Cat. No.: B3481119
M. Wt: 406.8 g/mol
InChI Key: WJLTWMWYJHAJSY-UHFFFAOYSA-N
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Description

N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE is a complex organic compound with a molecular formula of C22H15ClN2O4 This compound is known for its unique structure, which includes a chlorophenoxy group and an isoindoline moiety

Preparation Methods

The synthesis of N1-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE involves several key steps. One efficient method starts with the iodination of salicylic acid using iodine in the presence of hydrogen peroxide, achieving a high yield . The next step involves the reaction of 3,5-diiodosalicylic acid with an aminoether, where salicylic acid chloride is formed in situ with phosphorus trichloride (PCl~3~), resulting in the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH~4~).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding amides and acids.

Common reagents used in these reactions include iodine, hydrogen peroxide, phosphorus trichloride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes, such as chitinase, by binding to their active sites and preventing their normal function . This inhibition can disrupt various biological pathways, leading to its observed antifungal and antibacterial effects.

Comparison with Similar Compounds

N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE can be compared to similar compounds such as difenoconazole, which also contains a chlorophenoxy group and exhibits antifungal properties . the unique isoindoline moiety in N1-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE distinguishes it from other compounds and contributes to its specific biological activities.

Similar compounds include:

Properties

IUPAC Name

N-[4-[4-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c1-13(26)24-15-7-9-16(10-8-15)25-21(27)18-3-2-4-19(20(18)22(25)28)29-17-11-5-14(23)6-12-17/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLTWMWYJHAJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE
Reactant of Route 6
N~1~-{4-[4-(4-CHLOROPHENOXY)-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]PHENYL}ACETAMIDE

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